molecular formula C11H11NO2 B2986619 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 299925-63-6

1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2986619
CAS No.: 299925-63-6
M. Wt: 189.214
InChI Key: LDHAHZVNUDXOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electronic and Steric Effects

  • N1-Ethyl substitution : The ethyl group introduces steric bulk, reducing rotational freedom and stabilizing specific conformations during target binding. This is critical for inhibitors targeting enzymes with deep hydrophobic pockets, such as carbonic anhydrase IX (CA IX) . For example, N-ethyl isatin derivatives exhibit 10-fold higher CA IX inhibition (K~i~ = 15.7 nM) compared to unsubstituted analogs.
  • C5-Methyl substitution : The methyl group at C5 donates electron density via hyperconjugation, altering the reactivity of the carbonyl groups at C2 and C3. This modification enhances interactions with residues in the active site of α-glucosidase , as seen in chromone-isatin hybrids with 4-bromobenzyl groups at N1.

Solubility and Bioavailability

The ethyl group improves solubility in lipid-rich environments, a property quantified by the logP value of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione (logP = 2.1). In contrast, the parent isatin (logP = 0.8) exhibits limited membrane permeability. This balance of hydrophilicity and lipophilicity is essential for oral bioavailability, as demonstrated by sunitinib’s clinical efficacy.

Target Selectivity

Substitutions at N1 and C5 enable selective inhibition of isoforms. For instance, 5-nitroisatin derivatives preferentially inhibit CA XII (K~i~ = 3.7 nM) over CA I (K~i~ = 49.5 nM) due to electrostatic interactions between the nitro group and Lys67/Asp130 in the CA XII active site. Similarly, the C5-methyl group in 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione may enhance selectivity for tyrosine kinase receptors by optimizing van der Waals contacts with hydrophobic residues.

Table 1: Structural and Functional Impact of Substituents in 1-Ethyl-5-Methyl-2,3-Dihydro-1H-Indole-2,3-Dione

Substituent Position Group Electronic Effect Biological Target Key Interaction
N1 Ethyl Electron-donating (+I) Carbonic Anhydrase IX Hydrophobic stabilization
C5 Methyl Hyperconjugative donation α-Glucosidase van der Waals contacts

Properties

IUPAC Name

1-ethyl-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-12-9-5-4-7(2)6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHAHZVNUDXOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

C5 Substituents

  • 5-Chloroindoline-2,3-dione : The electron-withdrawing chlorine atom at C5 increases electrophilicity, which may improve binding to biological targets but reduce solubility .
  • 5-Nitro-1-propyl-2,3-dihydro-1H-indole-2,3-dione : The nitro group at C5 significantly alters electronic properties, enabling interactions with nitroreductases or other redox-active enzymes .

N1 Substituents

  • 1-Ethyl Group : Balances lipophilicity and steric effects, optimizing membrane permeability .
  • 1-Tetradecyl Group : A long alkyl chain (e.g., in 1-tetradecylindoline-2,3-dione) drastically increases hydrophobicity, likely affecting pharmacokinetic profiles .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents Melting Point (°C) IR Spectral Features (cm⁻¹) Biological Activity References
1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione N1-Ethyl, C5-Methyl Not reported 1732 (C=O), 1682 (C=O), 2925 (C-H) Antimicrobial (inferred)
5-Chloroindoline-2,3-dione C5-Chloro Not reported 1720–1700 (C=O) Not specified
5-Nitro-1-propyl-2,3-dihydro-1H-indole-2,3-dione N1-Propyl, C5-Nitro Not reported 1730–1710 (C=O), 1520 (NO₂ asym) Potential enzyme inhibition
1-[2-(6-Amino-9H-purin-9-yl)ethyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione N1-Purinyl ethyl, C5-Methyl 254 (decomp.) 3564 (N-H), 1732 (C=O) Antimicrobial, antiplatelet

Biological Activity

1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione is an indole derivative known for its diverse biological activities. Indoles are a significant class of heterocyclic compounds that have been widely studied for their potential therapeutic applications. This compound has garnered attention due to its various interactions with biological systems, which can lead to multiple pharmacological effects.

Chemical Structure and Properties

The chemical formula for 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione is C11H11NO2C_{11}H_{11}NO_2 with a molecular weight of approximately 189.21 g/mol. Its structure includes an ethyl group and a methyl group attached to the indole ring, which influences its reactivity and biological activity.

PropertyValue
IUPAC Name1-ethyl-5-methylindole-2,3-dione
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
CAS Number299925-63-6

The biological activity of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione is attributed to its interaction with various biological targets. Indole derivatives often exhibit effects through:

  • Receptor Modulation : They can act as agonists or antagonists at specific receptors.
  • Enzyme Inhibition : Many indole compounds inhibit enzymes involved in critical metabolic pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Anticancer Activity : Studies have shown that indole derivatives possess cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Antiviral Properties : Certain indole derivatives have shown potential as antiviral agents by inhibiting viral replication or entry into host cells.
  • Antimicrobial Effects : The compound may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione:

Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione exhibited significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of approximately 12 µM and 15 µM respectively.

Study 2: Antiviral Potential

In another study focusing on antiviral properties, the compound was tested against a panel of viruses including influenza and HIV. The results showed a promising reduction in viral load in infected cell cultures at concentrations above 10 µM.

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that the compound had notable effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be around 25 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli.

Q & A

Q. What are the common synthetic routes for 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation or substitution reactions. For example:
  • Microwave-assisted synthesis : Aqueous media under microwave irradiation can accelerate the formation of intermediates like Schiff bases or N-Mannich bases, improving yield and reducing reaction time .
  • Catalytic optimization : Iodine (I₂) in acetonitrile at 40°C achieves high yields (98%) in electrophilic substitutions, as demonstrated for structurally similar indole derivatives (Table 1, ).
  • Solvent selection : Polar solvents like PEG-400/DMF mixtures enhance solubility of indole precursors, facilitating coupling reactions (e.g., CuI-catalyzed azide-alkyne cycloadditions) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic techniques : ¹H/¹³C NMR (e.g., to verify ethyl and methyl substituents) and HRMS (for molecular ion confirmation) are essential .
  • Chromatography : TLC with ethyl acetate/hexane eluents (70:30) monitors reaction progress, while column chromatography purifies crude products .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., for analogs like 5-fluoro-indole-2,3-dione derivatives) .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione to enhance biological activity?

  • Methodological Answer :
  • Functionalization at position 3 : Introduce thiosemicarbazone or aryl-thiazole moieties via condensation with α-halogeno-arylketones to improve antimicrobial or anti-Candida activity (Scheme 1, ).
  • N-Mannich/Schiff base formation : Microwave-assisted synthesis in aqueous media enhances reaction efficiency for derivatives with increased bioactivity .
  • Halogenation : Bromination at position 5 (e.g., 5-bromo-indole-2,3-dione analogs) can modulate electronic properties and binding affinity .

Q. How can computational tools like SHELXL and OLEX2 aid in the structural analysis and refinement of this compound?

  • Methodological Answer :
  • SHELXL : Used for high-resolution refinement of crystallographic data, particularly for resolving twinned crystals or disordered substituents. Recent updates include improved restraints for anisotropic displacement parameters .
  • OLEX2 : Integrates structure solution (e.g., charge-flipping algorithms) with visualization and analysis tools, streamlining workflows for complex derivatives like thiosemicarbazones .

Q. What methodologies address contradictions in pharmacological data across studies evaluating indole-2,3-dione derivatives?

  • Methodological Answer :
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed concentrations of DMSO in solubility tests) to minimize solvent effects .
  • Meta-analysis : Pool data from analogs (e.g., 5-fluoro vs. 5-nitro derivatives) to identify substituent-specific trends in activity .
  • Crystallographic validation : Cross-validate bioactivity claims with structural data to rule out polymorphism or conformational artifacts .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for indole-2,3-dione derivatives?

  • Methodological Answer :
  • Reaction monitoring : Use in situ techniques (e.g., FT-IR or LC-MS) to identify intermediate decomposition or side reactions .
  • Catalyst comparison : Test alternative catalysts (e.g., FeCl₃ vs. I₂) under identical conditions to isolate yield-limiting factors (Table 1, ).
  • Solvent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., CuI-mediated couplings) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.